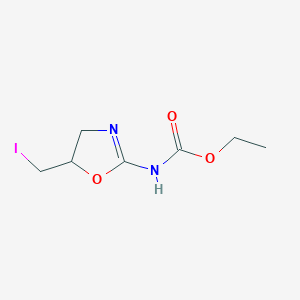
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and reaction context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Oxazolidinones: A class of compounds with similar structural features.
Iodomethyl Derivatives: Compounds with the iodomethyl group attached to different core structures.
Uniqueness
The uniqueness of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate lies in its specific combination of the oxazolidinone ring and the iodomethyl group
Propiedades
Número CAS |
188193-29-5 |
|---|---|
Fórmula molecular |
C7H11IN2O3 |
Peso molecular |
298.08 g/mol |
Nombre IUPAC |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
Clave InChI |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
SMILES canónico |
CCOC(=O)NC1=NCC(O1)CI |
Sinónimos |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















